
tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate is a chemical compound with the CAS Number: 53588-95-7 . It has a molecular weight of 170.21 and its molecular formula is C8H14N2O2 . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
Tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate has a melting point of 44-45°C . It is typically stored at room temperature . The compound is a viscous liquid .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of tert-Butyl Carbamates
These compounds are synthesized through reactions involving tert-butyl carbamate derivatives. For example, the reaction of tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride results in compounds with intramolecular hydrogen bonding, demonstrating their potential as intermediates in organic synthesis (Xiao-Guang Bai & Ju-Xian Wang, 2014).
Crystal Structure and Molecular Interaction
The molecular structures of tert-butyl carbamate derivatives, derived from L-serine, exhibit intermolecular hydrogen-bond connectivity, indicating the significance of these compounds in structural chemistry and material science (R. A. Howie et al., 2011).
Enantioselective Synthesis
tert-Butyl carbamates serve as important intermediates in the enantioselective synthesis of analogues of biological molecules, showcasing their role in developing pharmaceuticals and biologically active compounds (M. Ober et al., 2004).
Organic Synthesis and Chemical Transformations
Precursors in Organic Synthesis
tert-Butyl carbamates act as precursors in the study of new classes of foldamers, highlighting their utility in designing novel organic structures (Cécile Abbas et al., 2009).
Building Blocks in Organic Synthesis
These compounds are used as building blocks in organic synthesis, for instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are described as N-(Boc)-protected nitrones, indicating their versatility in organic reactions (Xavier Guinchard et al., 2005).
Chemical Reactions and Mechanisms
Reactivity Studies
Research on the reactivity of tert-butyl carbamates, such as studies on N-(3-thienyl)carbamates, provides insights into their potential applications in synthesizing heterocyclic compounds, which are crucial in drug discovery and material science (D. Brugier et al., 2001).
Fuel Oxygenates and Environmental Impact
While some studies focus on the use of tert-butyl ethers as fuel oxygenates and their environmental impact, highlighting the ecological considerations associated with these compounds, this research is peripheral to the specific applications of tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate in scientific research (Johanna Bartling et al., 2010).
Safety and Hazards
This compound is harmful if swallowed, inhaled, or absorbed through the skin . It may cause irritation of the digestive tract and respiratory tract irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If the compound is swallowed or inhaled, or comes in contact with the skin, medical attention should be sought .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-ethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-5-12(8-6-7-11)9(13)14-10(2,3)4/h5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDFAXVFALILIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701728 |
Source


|
| Record name | tert-Butyl (2-cyanoethyl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170018-97-0 |
Source


|
| Record name | tert-Butyl (2-cyanoethyl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine](/img/no-structure.png)

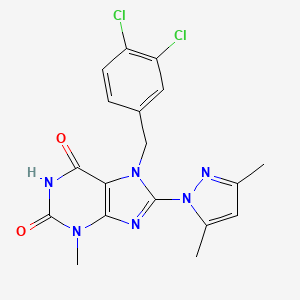

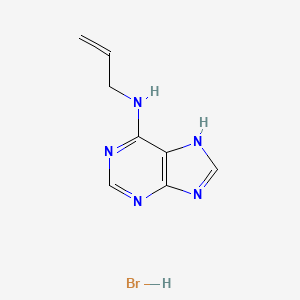
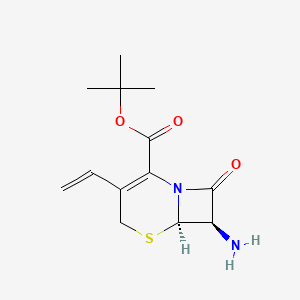
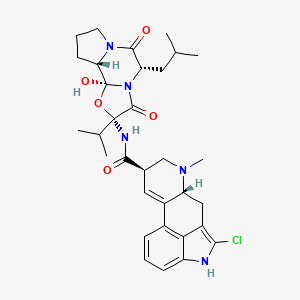
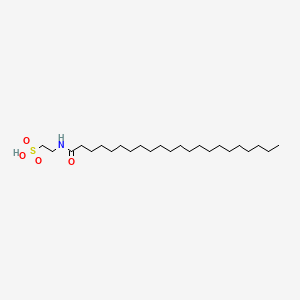
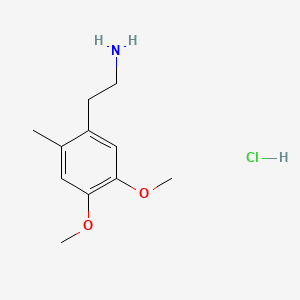
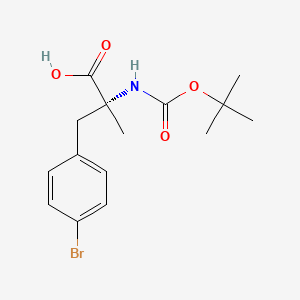
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)
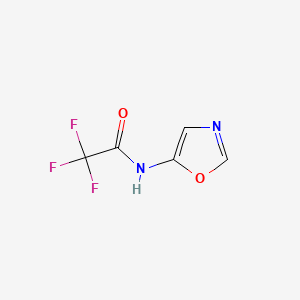
![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)